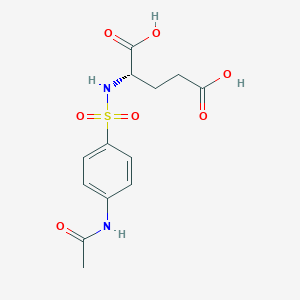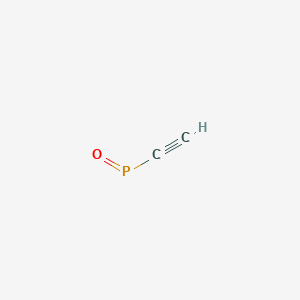
Ethynylphosphanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynylphosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethynyl group and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethynylphosphanone can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with acetylene in the presence of a base. This reaction typically requires stringent conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Ethynylphosphanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: this compound can participate in substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Ethynylphosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethynylphosphanone involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the phosphorus atom can form coordination complexes with metals. These interactions can modulate the activity of enzymes and other biological molecules, making this compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Phosphine: A simpler phosphorus compound with different reactivity.
Phosphine oxides: Oxidized derivatives of phosphines with distinct properties.
Uniqueness: Ethynylphosphanone is unique due to the presence of both an ethynyl group and a carbonyl group, which confer distinct reactivity patterns compared to other organophosphorus compounds. This dual functionality makes it a versatile reagent in synthetic chemistry and a valuable probe in biochemical studies.
Propiedades
Número CAS |
62779-01-5 |
|---|---|
Fórmula molecular |
C2HOP |
Peso molecular |
72.00 g/mol |
Nombre IUPAC |
1-phosphorosoethyne |
InChI |
InChI=1S/C2HOP/c1-2-4-3/h1H |
Clave InChI |
UMODFQRVMPZGIZ-UHFFFAOYSA-N |
SMILES canónico |
C#CP=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


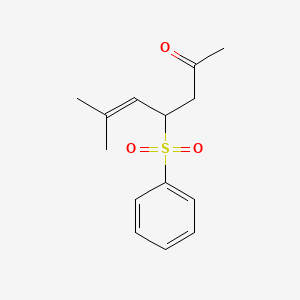
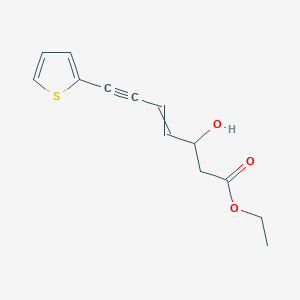
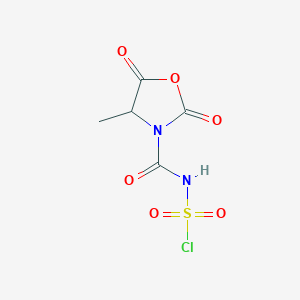
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
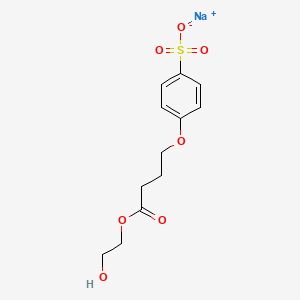
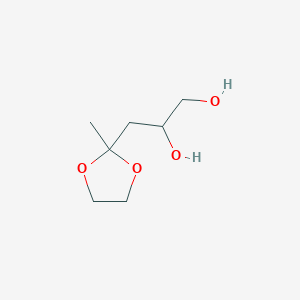
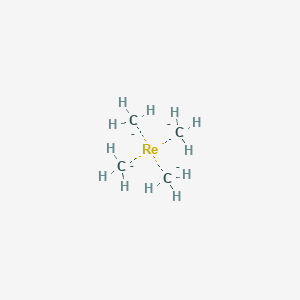
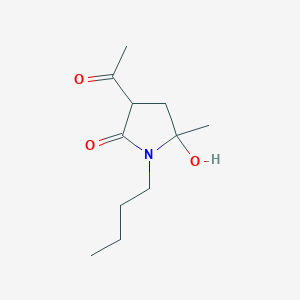
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)

